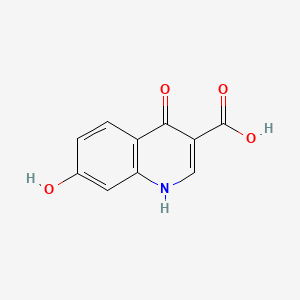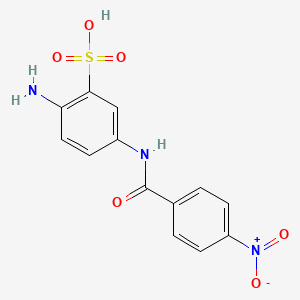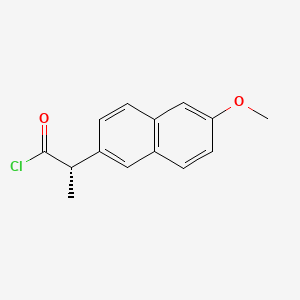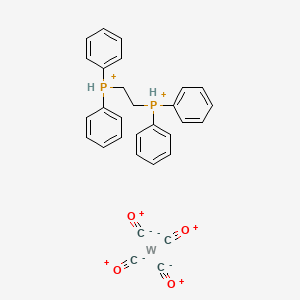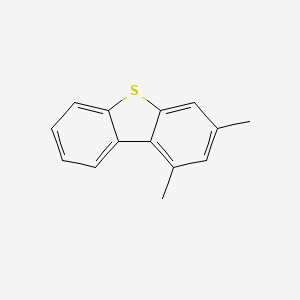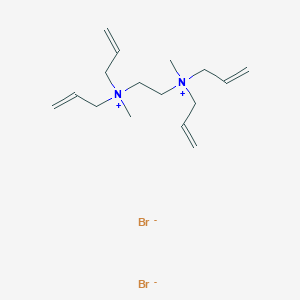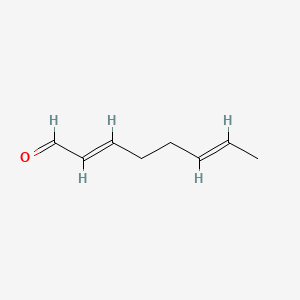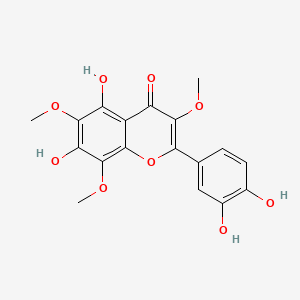
5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone
Übersicht
Beschreibung
5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone is a primary reference substance with assigned absolute purity . It is a type of flavonoid .
Molecular Structure Analysis
The molecular formula of 5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone is C18H16O9 . Its structure includes a chromen-4-one backbone and several hydroxy and methoxy groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.31 . More detailed physical and chemical properties are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
DNA Topoisomerase IIα Inhibition and Anti-HIV ActivityResearch on flavones similar to 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone has shown promising results in inhibiting DNA topoisomerase IIα, a key enzyme in DNA replication. This inhibition is linked to the observed cytotoxic effects in certain cell lines. Additionally, some flavones in this category have demonstrated anti-HIV-1 activity, highlighting their potential in antiviral
Scientific Research Applications of 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone
DNA Topoisomerase IIα Inhibition and Anti-HIV Activity
Research on flavones similar to 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone has shown promising results in inhibiting DNA topoisomerase IIα, a key enzyme in DNA replication. This inhibition is linked to the observed cytotoxic effects in certain cell lines. Additionally, some flavones in this category have demonstrated anti-HIV-1 activity, highlighting their potential in antiviral research. Notably, compounds like 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone show considerable activity against HIV-1 reverse transcriptase, indicating their relevance in HIV treatment research (Kongkum et al., 2012).
Metabolic Identification in Rat Urine
The metabolism of 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone (TMF) has been explored using an isotope-labeling method and ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry. This research is crucial for understanding the pharmacokinetics of TMF in organisms, providing insights into how it is processed and the formation of its metabolites. The identification of TMF metabolites in rat urine is a step forward in understanding its biological implications (Lu et al., 2012).
Antitumor Activity
Studies have demonstrated the antitumor potential of flavones similar to 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone. These compounds have shown to inhibit farnesyl protein transferase and suppress the proliferation of tumor cell lines. Their efficacy in inhibiting neovascularization in certain assays further supports their potential role in cancer therapy (Seo et al., 2003).
Structural and Chemical Analysis
In-depth structural analysis of 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone and related compounds has been conducted to understand their chemical properties. This research is foundational for understanding how the structural elements of these flavones contribute to their biological activities. Studies like X-ray crystallography provide insights into the molecular structure, essential for drug design and synthesis (Xiong et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone are currently unknown. This compound is a flavonoid , a class of compounds known for their diverse effects on cellular function. Flavonoids often interact with proteins involved in signal transduction, enzyme activity, and cell cycle regulation.
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O9/c1-24-16-11(21)10-12(22)17(25-2)14(7-4-5-8(19)9(20)6-7)27-15(10)18(26-3)13(16)23/h4-6,19-21,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOSHVWNBJZOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977019 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone | |
CAS RN |
61451-85-2 | |
| Record name | NSC 618933 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061451852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7,3',4'-TETRAHYDROXY-3,6,8-TRIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA2ZC95Z9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



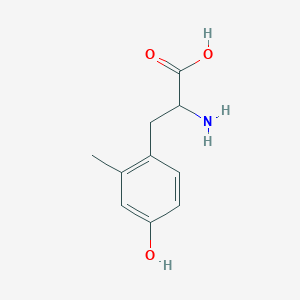
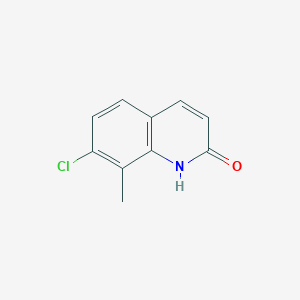
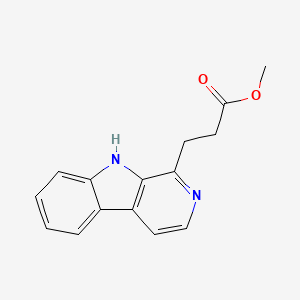

![6-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1609177.png)
